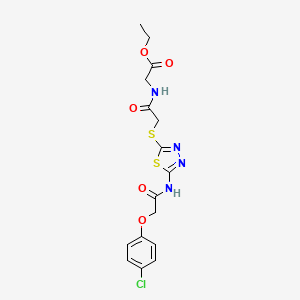

Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thiazole, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activities

Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate and its derivatives have been synthesized and evaluated for various biological activities, showcasing their potential in scientific research beyond their basic chemical properties.

Antimicrobial and Antifungal Studies : The synthesis of 4‐Oxo‐thiazolidine derivatives using ethyl (4-chlorophenoxy)acetate has demonstrated antimicrobial properties. The structural assignment of these compounds was confirmed through IR, 1 H NMR, LC-MS, and elemental analysis data, indicating their potential as antimicrobial agents (Patel, Mistry, & Desai, 2009). Similarly, thiazole substituted coumarins synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate showed promising antibacterial and antifungal activities, highlighting the broad spectrum of bioactivities associated with these compounds (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

Glutaminase Inhibition for Cancer Therapy : The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including similar structures, have shown potent inhibition of kidney-type glutaminase (GLS), a promising target for cancer therapy. These analogs, through structure-activity relationship (SAR) studies, offered insights into more potent GLS inhibitors with improved drug-like properties, contributing to the therapeutic potential of GLS inhibition in oncology (Shukla et al., 2012).

Insecticidal Properties : Research into the synthesis and biological activity of novel compounds, such as ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate, against Galleria mellonella (wax moth) has been conducted. This compound was studied as a potential insect growth regulator, showing promise in comparison to commercial insect growth regulators like pyriproxyfen. Computational and structural analyses, including DFT and bio-assay studies, indicated the compound's efficacy as a juvenile hormone mimic, potentially serving as a new class of insect growth regulators (Devi & Awasthi, 2022).

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative ofglycine , an amino acid . Amino acids and their derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

It is known that amino acid derivatives can influence various biological processes, including the secretion of anabolic hormones, energy metabolism, and neurotransmission .

Biochemical Pathways

As a glycine derivative, it may be involved in pathways related to protein synthesis, neurotransmission, and energy metabolism .

Result of Action

As a glycine derivative, it may have effects on protein synthesis, neurotransmission, and energy metabolism .

Propiedades

IUPAC Name |

ethyl 2-[[2-[[5-[[2-(4-chlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O5S2/c1-2-25-14(24)7-18-13(23)9-27-16-21-20-15(28-16)19-12(22)8-26-11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXROCPCJOBIQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)

![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea](/img/structure/B2882345.png)

![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2882348.png)

![6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2882352.png)